molecular formula C8H11N3O B3237036 3-Amino-5-(aminomethyl)benzamide CAS No. 1379361-63-3

3-Amino-5-(aminomethyl)benzamide

Cat. No.: B3237036
CAS No.: 1379361-63-3
M. Wt: 165.19 g/mol
InChI Key: QDRRGYKDXABRGR-UHFFFAOYSA-N
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Description

3-Amino-5-(aminomethyl)benzamide is a multifunctional benzamide derivative offered as a high-purity building block for pharmaceutical research and development. This compound features both a primary benzamide and a primary aminomethyl group on a meta-substituted benzene ring, making it a valuable scaffold for constructing novel bioactive molecules. Benzamide compounds with aminomethyl substitutions are of significant interest in medicinal chemistry. Research on structurally similar molecules has demonstrated their potential in various therapeutic areas. For instance, 4-(aminomethyl)benzamide analogs have been identified as remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry, acting by targeting the viral glycoprotein and blocking fusion with host cells . Furthermore, substituted 2-(aminomethyl)benzamides have been developed as potent and selective inhibitors of the Glycine Transporter type-2 (GlyT2), a target for developing new analgesic and anesthetic agents . In oncology, benzamide-based structures are key scaffolds for developing class I-selective Histone Deacetylase (HDAC) inhibitors, which are investigated as anticancer agents for targets like breast cancer . The presence of multiple functional groups on the 3-Amino-5-(aminomethyl)benzamide core allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties for specific targets. This product is intended for research applications as a chemical intermediate or a starting point for new drug discovery programs. 3-Amino-5-(aminomethyl)benzamide is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-(aminomethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4,9-10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRRGYKDXABRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302090
Record name 3-Amino-5-(aminomethyl)benzamide
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379361-63-3
Record name 3-Amino-5-(aminomethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379361-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(aminomethyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-(aminomethyl)benzamide (CAS 1379361-63-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 3-Amino-5-(aminomethyl)benzamide (CAS 1379361-63-3) is not extensively available in public literature. This guide provides available data and establishes a scientific framework based on the well-characterized properties of structurally related benzamide analogs. All inferred properties and protocols should be validated experimentally.

Executive Summary

3-Amino-5-(aminomethyl)benzamide is a substituted benzamide that holds potential as a versatile building block in medicinal chemistry and drug discovery. The benzamide scaffold is a privileged structure known for a wide range of pharmacological activities.[1] This document provides a consolidated overview of the known properties of this specific molecule and draws logical, experience-based inferences from closely related, well-studied analogs to guide researchers in its handling, characterization, and potential application. The primary focus is to provide a foundational understanding for professionals engaged in the synthesis and evaluation of novel chemical entities.

Molecular Structure and Identification

The fundamental identity of a compound dictates its chemical behavior and biological interactions. 3-Amino-5-(aminomethyl)benzamide is a disubstituted benzamide featuring an amino group and an aminomethyl group at the meta positions relative to the primary carboxamide.

Key Identifiers:

  • IUPAC Name: 3-Amino-5-(aminomethyl)benzamide

  • CAS Number: 1379361-63-3

  • Molecular Formula: C₈H₁₁N₃O[2]

  • Canonical SMILES: C1=C(C=C(C=C1C(=O)N)N)CN[3]

Caption: Molecular structure of 3-Amino-5-(aminomethyl)benzamide.

Physicochemical Properties

Direct experimental data for the target compound is limited. The following table summarizes known data and provides context by comparing it with its structural isomers, 3-aminobenzamide and 3-(aminomethyl)benzamide, for which more extensive data is available.

Property3-Amino-5-(aminomethyl)benzamide3-Aminobenzamide (Isomer)3-(Aminomethyl)benzamide (Isomer)
CAS Number 1379361-63-33544-24-9[4]102562-86-7[5]
Molecular Formula C₈H₁₁N₃O[2]C₇H₈N₂O[4]C₈H₁₀N₂O[5]
Molecular Weight 165.19 g/mol [2]136.15 g/mol [4]150.18 g/mol [5]
Appearance Not specifiedOff-white powder[4]Not specified
Melting Point Not specified115-116 °C[4]Not specified
logP (Predicted) -1.0[3]-0.33[4]-0.3[5]
Purity Min. 95% (per supplier)[2]≥98% (per supplier)[6]Not specified

Potential Biological Activity and Applications

While no specific biological activity has been published for 3-Amino-5-(aminomethyl)benzamide, the benzamide scaffold is a cornerstone in medicinal chemistry.[1][7] The structural motifs present in this molecule allow for informed speculation on its potential research applications.

Context from 3-Aminobenzamide: PARP Inhibition

The isomer, 3-aminobenzamide, is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[4][6] PARP inhibitors are a major focus in cancer therapy. Given the structural similarity, 3-Amino-5-(aminomethyl)benzamide could be a candidate for screening in PARP inhibition assays or as a foundational scaffold for developing more complex PARP inhibitors.

Application as a Synthetic Scaffold

The presence of three distinct functional groups—a primary aromatic amine, a primary alkyl amine, and a primary amide—makes this molecule a highly versatile building block for combinatorial chemistry and fragment-based drug design. These functional groups offer multiple points for chemical modification to explore structure-activity relationships (SAR). For instance, substituted aminobenzamides have been investigated as potential tyrosine kinase inhibitors and antimicrobial agents.[8][9]

Synthetic_Utility cluster_0 Potential Derivatization Sites A 3-Amino-5-(aminomethyl)benzamide (Core Scaffold) B Aromatic Amine (Site 1) - Amide/Sulfonamide formation - Diazotization A->B Reaction at N-Ar C Alkyl Amine (Site 2) - Reductive amination - Acylation A->C Reaction at N-Alkyl D Benzamide (Site 3) - Modification (less common) - Bioisosteric replacement A->D Backbone Hop E Diverse Library of Novel Chemical Entities B->E C->E D->E

Caption: Synthetic utility of the core scaffold.

Synthesis and Characterization Protocols

Conceptual Synthesis Workflow

A specific, validated synthesis protocol for 3-Amino-5-(aminomethyl)benzamide is not available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations used for analogous compounds.[4][10] A common strategy involves the reduction of a corresponding nitro-cyano precursor.

Hypothetical Step-by-Step Protocol:

  • Starting Material: 3-Nitro-5-cyanobenzamide.

  • Reaction: Catalytic hydrogenation using a suitable catalyst (e.g., Palladium on carbon, Pd/C) under a hydrogen atmosphere.

  • Solvent: A polar protic solvent such as ethanol or methanol is typically used.

  • Mechanism: The hydrogenation will simultaneously reduce the aromatic nitro group to a primary amine and the nitrile group to a primary aminomethyl group.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final product.

Conceptual_Synthesis Start 3-Nitro-5-cyanobenzamide Reagents H2 (g), Pd/C Ethanol Start->Reagents Product 3-Amino-5-(aminomethyl)benzamide Reagents->Product Catalytic Hydrogenation

Sources

A Senior Application Scientist's Guide to 3,5-Disubstituted Benzamide Fragments in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3,5-disubstituted benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged fragment in a multitude of clinically relevant therapeutic agents. Its rigid, well-defined geometry allows for precise vectoral projection of substituents to probe specific interactions within protein binding sites, while the central amide bond provides crucial hydrogen bonding capabilities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of this core. We will explore field-proven synthetic methodologies, delve into the nuanced structure-activity relationships (SAR) that drive potency and selectivity, and present detailed case studies on its successful implementation in oncology and metabolic diseases. Furthermore, this guide offers practical protocols, discusses the rationale behind experimental choices, and explores advanced concepts such as bioisosteric replacement to overcome common liabilities, empowering chemists to leverage this versatile scaffold in their drug discovery programs.

The Strategic Value of the 3,5-Disubstituted Benzamide Core

The enduring prevalence of the 3,5-disubstituted benzamide motif in drug discovery is not coincidental. It stems from a combination of inherent structural and physicochemical properties that make it an exceptionally versatile and "drug-like" fragment. The meta, or 1,3,5-substitution pattern, on the phenyl ring offers a unique tripartite exit vector, allowing for the systematic exploration of chemical space in a defined manner.

Unlike ortho or para substitution, which often project substituents in a more planar or linear fashion, the 3,5-pattern enables appendages to orient into distinct pockets of a target protein. This is particularly advantageous when seeking to optimize interactions with both deep and shallow sub-pockets simultaneously. The amide linkage itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O), providing a strong anchoring point within a binding site.[1]

From a synthetic perspective, the benzamide core is highly tractable. The foundational amide bond is one of the most well-understood and frequently utilized transformations in medicinal chemistry, with a vast arsenal of coupling reagents available to effect its formation under a wide range of conditions.[2] This synthetic accessibility allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of a project.

Foundational Synthesis: Building the Core

The construction of a 3,5-disubstituted benzamide library typically follows a convergent synthetic strategy. The core is assembled from two primary building blocks: a 3,5-disubstituted benzoic acid and a primary or secondary amine. The causality behind choosing a specific synthetic route often hinges on the complexity of the substrates, the desired scale, and the need to avoid side reactions.

Preparation of Key 3,5-Disubstituted Benzoic Acid Intermediates

A common and versatile starting material for many 3,5-disubstituted benzamides is 3,5-dinitrobenzoic acid. The nitro groups serve a dual purpose: they are strong electron-withdrawing groups that can be crucial for activity in some contexts (e.g., neurokinin receptor antagonists), and they are readily reduced to anilines, which can then be further functionalized.

Experimental Protocol 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride, a key intermediate for amide coupling.

  • Rationale: The conversion to an acyl chloride "activates" the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.[3]

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3,5-dinitrobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Heat the reaction mixture to reflux (typically in a suitable solvent like toluene or neat) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-8 hours).[3]

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 3,5-dinitrobenzoyl chloride is often of sufficient purity to be used directly in the next step.

  • Self-Validation: The completion of the reaction is validated by the cessation of gas evolution and the disappearance of the carboxylic acid spot on TLC. The identity of the product can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, typically >1750 cm⁻¹).

The Amide Coupling Reaction: A Comparative Approach

The amide bond formation is the linchpin of the synthesis. The choice of coupling reagent is critical and depends heavily on the steric and electronic properties of the coupling partners. For hindered 3,5-disubstituted benzoic acids or electron-deficient amines, standard methods may fail, necessitating more potent reagents.[4][5]

Workflow: Selecting an Amide Coupling Strategy

Caption: A decision-making workflow for selecting an appropriate amide coupling reagent.

Experimental Protocol 2: General Amide Coupling using HATU

This protocol is robust and generally effective for a wide range of substrates, including challenging ones.

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent that forms a highly reactive OAt-active ester with the carboxylic acid.[6] This intermediate reacts rapidly with amines, and the use of HOAt as the activating group is known to minimize racemization in chiral substrates.[6] It is often the reagent of choice when others like EDC/HOBt give low yields.[7]

  • Step-by-Step Methodology:

    • Dissolve the 3,5-disubstituted benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile (CH₃CN).

    • Add the amine (1.1 eq) to the solution.

    • Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.

    • In a separate vial, dissolve HATU (1.1 eq) in the same solvent and add it portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. Reactions are often complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: The reaction is monitored to completion using LC-MS, which confirms the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z). Purity is assessed by the LC trace, and the final structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Case Study 1: 3,5-Disubstituted Benzamides as Allosteric Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis.[3] Small molecule allosteric activators of GK are a promising therapeutic strategy for Type 2 Diabetes. The 3,5-disubstituted benzamide scaffold has proven to be particularly effective for this target.[8][9]

Mechanism of Action: Glucokinase Activation

GK catalyzes the phosphorylation of glucose to glucose-6-phosphate.[3] This is the rate-limiting step for glycolysis in the pancreas, which in turn leads to ATP production, closure of KATP channels, cell depolarization, and ultimately, insulin secretion.[10] Benzamide activators do not bind to the glucose or ATP binding sites but to a distinct allosteric site, which stabilizes the active conformation of the enzyme.[10][11] This increases the enzyme's affinity for glucose, thereby enhancing its catalytic activity at physiological glucose concentrations.

GKA_Pathway cluster_Hepatocyte Hepatocyte cluster_Pancreatic_Beta_Cell Pancreatic β-Cell GK_n GK (inactive) + GKRP GK_c GK (active) GK_n->GK_c Glucose, F-1-P (dissociation) Glucose_c Glucose G6P Glucose-6-Phosphate Glucose_c->G6P GK_c Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis_H Glycolysis G6P->Glycolysis_H Blood_Glucose ↓ Blood Glucose Glycogen->Blood_Glucose Reduces Hepatic Glucose Output GK_p GK (active) Glucose_p Glucose G6P_p Glucose-6-Phosphate Glucose_p->G6P_p GK_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP ↑ ATP/ADP Ratio Glycolysis_p->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin Insulin->Blood_Glucose Promotes Uptake Benzamide 3,5-Disubstituted Benzamide Activator Benzamide->GK_c Allosteric Activation Benzamide->GK_p Allosteric Activation

Caption: Allosteric activation of Glucokinase (GK) by 3,5-disubstituted benzamides.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key SAR trends for this class of compounds. The general pharmacophore consists of the 3,5-disubstituted benzamide core, an N-linked heterocycle, and substituents at the 3- and 5-positions that occupy distinct pockets in the allosteric site.

CompoundR3-SubstituentR5-SubstituentN-HeterocycleGK Activation (EC₅₀, µM)[12]
1 -O-(S)-CH₂CH(OH)CH₃-O-Ph-4-SO₂MeThiazol-2-yl0.05
2 -O-CH₂-Pyridine-O-Ph-4-SO₂MeThiazol-2-yl0.21
3 -NO₂-SO₂NH-Ph-3-ClPyrimidin-2-yl2.11
4 -NO₂-SO₂NH-Ph-4-ClThiazol-2-yl1.68
5 -O-(S)-CH₂CH(OH)CH₃-O-PhThiazol-2-yl>10

Data compiled from multiple sources for illustrative purposes.[8][12][13]

From this data, several key insights emerge:

  • N-Heterocycle: A thiazol-2-yl or pyrimidin-2-yl group is consistently found to be optimal for activity, likely forming key hydrogen bonds in the amide-binding region of the allosteric site.[8]

  • 5-Position: A phenoxy group, often substituted with an electron-withdrawing group like a methylsulfone, is highly favorable. This group is believed to engage in hydrophobic and π-stacking interactions.[13]

  • 3-Position: A hydrogen bond donating group, such as the secondary alcohol in compound 1 , significantly enhances potency compared to a simple ether or a nitro group. This highlights the importance of a specific hydrogen bond interaction in this sub-pocket.

Case Study 2: Benzamides as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a validated strategy in oncology.[14] Benzamide-based compounds, such as Entinostat (MS-275), are class I selective HDAC inhibitors that show promise in treating various cancers.[15]

Mechanism of Action: HDAC Inhibition and Apoptosis

HDAC enzymes remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[16] HDAC inhibitors block this process. The benzamide moiety typically acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, such as the cell cycle inhibitor p21.[17][18] The upregulation of p21 leads to cell cycle arrest, and ultimately, apoptosis (programmed cell death).[14]

HDACi_Pathway cluster_Gene_Regulation Epigenetic Regulation cluster_Cellular_Response Cellular Response Histones_A Acetylated Histones (Open Chromatin) Histones_D Deacetylated Histones (Closed Chromatin) Histones_A->Histones_D HDAC TSG_On Tumor Suppressor Gene Transcription (e.g., p21) Histones_A->TSG_On Histones_D->Histones_A HAT TSG_Off Gene Silencing Histones_D->TSG_Off HAT HAT HDAC HDAC p21 ↑ p21 Protein TSG_On->p21 CDK Cyclin/CDK Complex p21->CDK Inhibition Arrest Cell Cycle Arrest (G1/S Phase) CDK->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Benzamide 3,5-Disubstituted Benzamide Inhibitor Benzamide->HDAC Inhibition

Caption: Mechanism of action for benzamide-based HDAC inhibitors leading to apoptosis.

Structure-Activity Relationship (SAR) Insights for HDAC Inhibitors

The pharmacophore for benzamide HDAC inhibitors generally consists of three parts: a zinc-binding group (the benzamide), a linker, and a "cap" group that interacts with the surface of the enzyme.[19]

CompoundZinc-Binding Group (ZBG)LinkerCap GroupHDAC1 (IC₅₀, nM)
Entinostat (MS-275) 2-Aminophenyl-benzamide-CH₂-NH-CO-Pyridine180
Analog 6 2-Aminophenyl-benzamide-(CH₂)₅-NH-CO-Phenyl50
Analog 7 2-Aminophenyl-benzamide-(CH₂)₃-NH-CO-4-Fluorophenyl95.46[5]
Analog 8 2-Aminophenyl-benzamide-(CH₂)₅-NH-CO-Naphthyl20

Data compiled from multiple sources for illustrative purposes.[5][19]

  • Zinc-Binding Group: The ortho-amino benzamide is a classic ZBG for Class I HDACs. The primary amine and the amide carbonyl coordinate with the active site zinc ion.

  • Linker: The length and composition of the linker are critical for correctly positioning the cap group. An alkyl chain of 3-5 carbons is often optimal.

  • Cap Group: A large, often aromatic or heteroaromatic, cap group is required to interact with residues at the rim of the HDAC active site tunnel. The size and electronics of this group can modulate isoform selectivity. For instance, increasing the hydrophobicity of the cap group can enhance potency.[20]

Advanced Concepts: Bioisosteric Replacement of the Amide Bond

While the amide bond is a powerful pharmacophoric feature, it can also be a metabolic liability, susceptible to hydrolysis by amidase enzymes.[1] This can lead to poor pharmacokinetic profiles, such as a short half-life. A key strategy in lead optimization is the use of bioisosteres—functional groups with similar steric and electronic properties—to replace the amide bond and improve metabolic stability.[21][22]

Common Amide Bioisosteres and Their Rationale

BioisostereMimics Amide...Key Advantage
1,2,3-Triazole trans-Amide geometry, H-bond acceptor/donor potential.[1]Metabolically robust, synthetically accessible via "click" chemistry.[23]
1,2,4-Oxadiazole Planarity, dipole moment, H-bond acceptor.[22]Improves metabolic stability and membrane permeability.[21]
Trifluoroethylamine H-bond donor capability, electronegative character.Resistant to proteolysis, amine remains largely non-ionized at physiological pH.[21]

The choice of a bioisostere is highly context-dependent. It is critical to consider which properties of the original amide bond are essential for target engagement. For example, if the N-H hydrogen bond is crucial, a 1,2,4-oxadiazole would be a poor replacement, whereas a 1,2,3-triazole or a trifluoroethylamine might be suitable. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Conclusion

The 3,5-disubstituted benzamide core represents a privileged and highly versatile scaffold in medicinal chemistry. Its well-defined substitution pattern provides a reliable framework for systematic SAR exploration, while the inherent properties of the amide bond offer strong anchoring capabilities. Through judicious selection of synthetic routes and a deep understanding of the target biology, researchers can effectively leverage this fragment to develop potent and selective modulators of a wide range of biological targets. As demonstrated in the case studies of glucokinase activators and HDAC inhibitors, the principles of rational drug design, coupled with advanced strategies like bioisosteric replacement, enable the transformation of simple benzamide fragments into sophisticated clinical candidates. This guide serves as a foundational resource to empower scientists in harnessing the full potential of this remarkable chemical entity.

References

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  • Kumar, V., et al. (2022). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 5(2), 99-111. Available at: [Link]

  • Arts, J., et al. (2009). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 1(1), 101-133. Available at: [Link]

  • Paczal, A., et al. (2013). Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. Journal of Biological Chemistry, 288(45), 32679-32690. Available at: [Link]

  • Shimanuki, B., et al. (1997). Glucokinase regulatory protein may interact with glucokinase in the hepatocyte nucleus. Diabetes, 46(2), 179-184. Available at: [Link]

  • Wang, D. F., et al. (2005). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(22), 6944-6951. Available at: [Link]

  • Sharma, P., et al. (2023). Insights to the emerging potential of glucokinase activators as antidiabetic agent. Journal of the Indian Chemical Society, 100(1), 100811. Available at: [Link]

  • Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Preventing cancer with histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769-784. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available at: [Link]

  • Osorio-Londoño, A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(21), 15904. Available at: [Link]

  • Milella, M., et al. (2007). Apoptotic cell death induced by the HDAC inhibitors and 3'-Me-Ado employed alone or in combination in HL60 and NB4 cells. Leukemia Research, 31(7), 969-977. Available at: [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation, 124(1), 30-39. Available at: [Link]

  • Oreate AI. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat. Oreate AI Blog. Available at: [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Patil, P., et al. (2021). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 23(15), 5894-5898. Available at: [Link]

  • Andrews, K. T., et al. (2025). Improved quantitative structure-activity relationship (QSAR) models to predict the activity of hydroxamic acids as HDAC inhibitors against malaria parasites. European Journal of Medicinal Chemistry, 285, 118525. Available at: [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Available at: [Link]

  • Ma, Y., et al. (2019). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. Journal of Medicinal Chemistry, 62(11), 5437-5453. Available at: [Link]

  • Cole, K. L., & Hii, K. K. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry—A European Journal, 26(48), 10856-10872. Available at: [Link]

  • Wang, D. F., et al. (2005). 3D-QSAR of Sulfonamide Hydroxamic Acid HDAC Inhibitors. Letters in Drug Design & Discovery, 2(3), 221-227. Available at: [Link]

  • Scott, J. S., et al. (2021). A 'click' chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras. Bioorganic & Medicinal Chemistry, 48, 116407. Available at: [Link]

  • Luo, J., et al. (2010). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Tetrahedron, 66(33), 6427-6434. Available at: [Link]

  • Vasanthakumar, G. R., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Journal of the Chemical Society, Perkin Transactions 1, (10), 1217-1219. Available at: [Link]

  • Cantekin, S., et al. (2012). Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Organic & Biomolecular Chemistry, 10(21), 4297-4302. Available at: [Link]

  • E-Book. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Available at: [Link]

  • CN105541656A - Preparation method of benzamide. (2016). Google Patents.
  • Birmingham, W. R., & O'Reilly, E. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(14), 5483-5506. Available at: [Link]

  • Shimada, N., & Yamamoto, H. (2022). Organoboron catalysis for direct amide/peptide bond formation. Chemical Society Reviews, 51(17), 7433-7455. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of Aminomethyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Substituted Aminomethyl Benzamides

In the landscape of modern drug discovery and development, the N-substituted aminomethyl benzamide scaffold is a privileged structural motif. This framework is present in a variety of pharmacologically active agents, valued for its ability to engage in specific hydrogen bonding interactions and to orient functional groups in precise three-dimensional space. The targeted synthesis of libraries of these derivatives is therefore a cornerstone of many medicinal chemistry programs.

Reductive amination stands out as one of the most robust and versatile methods for the N-alkylation of amines, offering a more controlled and efficient alternative to direct alkylation with alkyl halides, which is often plagued by over-alkylation.[1] This application note provides a comprehensive guide to the practical execution of the reductive amination of aminomethyl benzamide derivatives, delving into the mechanistic underpinnings, a comparative analysis of common reaction conditions, and detailed, field-proven protocols.

The Underlying Chemistry: A Two-Step, One-Pot Transformation

The reductive amination of an aminomethyl benzamide derivative with an aldehyde or ketone proceeds through a sequential, in-situ process:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of the aminomethyl benzamide on the carbonyl carbon of the aldehyde or ketone. This is followed by a reversible dehydration step to form an imine intermediate.[2] Under neutral or weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[1]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[2]

The success of this one-pot reaction hinges on the use of a reducing agent that is potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[1]

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine R-CH2NH2 (Aminomethyl Benzamide Derivative) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl R'CHO (Aldehyde) Imine Imine Intermediate Hemiaminal->Imine - H2O Product Secondary Amine Product Imine->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: The two-stage mechanism of reductive amination.

Selecting the Optimal Reductive Amination Conditions

The choice of reducing agent and solvent system is critical for achieving high yields and purity. For substrates containing a benzamide moiety, it is paramount to select conditions that do not lead to the reduction of the amide bond.

Reducing Agent Typical Solvents Key Advantages Considerations & Causality
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)High chemoselectivity for imines over carbonyls and amides; non-toxic byproducts; effective under mildly acidic conditions.[2][3]Water-sensitive; not compatible with protic solvents like methanol.[4][5] The steric bulk and electron-withdrawing acetate groups temper its reactivity, enhancing its selectivity.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Effective in protic solvents; selectivity is pH-dependent, favoring imine reduction at neutral or slightly acidic pH.[2]Highly toxic cyanide byproducts are generated during workup.[6] The electron-withdrawing cyano group deactivates the borohydride, making it less reactive towards carbonyls at neutral pH.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Methanol, Ethanol, Ethyl Acetate"Green" reaction with water as the only byproduct; can be highly effective.May reduce other functional groups (e.g., nitro, alkenes, alkynes) and potentially the aromatic ring under harsh conditions. The benzamide C-N bond is generally stable to these conditions.
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Less selective; can readily reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[2] Typically requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[3]

For the reductive amination of aminomethyl benzamide derivatives, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its exceptional chemoselectivity, ensuring the integrity of the benzamide functional group, and its favorable safety profile.[5]

Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of 4-(Aminomethyl)benzamide with an Aldehyde using Sodium Triacetoxyborohydride

This protocol details a robust one-pot procedure for the synthesis of N-substituted 4-(aminomethyl)benzamide derivatives.

Materials:

  • 4-(Aminomethyl)benzamide

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)benzamide (1.0 eq) and the aldehyde (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane or dichloromethane (approximately 0.1 M concentration relative to the amine).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the imine intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization, as appropriate.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Combine Combine Amine and Aldehyde in Anhydrous Solvent Start->Combine Stir_Imine Stir for 30-60 min for Imine Formation Combine->Stir_Imine Add_STAB Add NaBH(OAc)3 Portion-wise Stir_Imine->Add_STAB Stir_Reaction Stir for 4-24 h at Room Temperature Add_STAB->Stir_Reaction Quench Quench with Saturated NaHCO3 Stir_Reaction->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine and Dry over MgSO4 Extract->Wash_Dry Purify Purify by Chromatography or Recrystallization Wash_Dry->Purify End Final Product Purify->End

Sources

Application Note: Using 3-Amino-5-(aminomethyl)benzamide in Fragment-Based Drug Discovery (FBDD)

[1][2]

Introduction: The "Tri-Vector" Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), the search for "privileged structures" often leads to simple benzenoids. However, 3-Amino-5-(aminomethyl)benzamide (CAS: 1379361-63-3) represents a uniquely high-value scaffold due to its Tri-Vector Topology .[1][2]

Unlike simple benzamides, this molecule offers three distinct chemical handles with orthogonal reactivity profiles and geometric orientations:

  • The Benzamide Motif: A classic pharmacophore for hydrogen bond networks (e.g., kinase hinge regions, PARP active sites).[2]

  • The 5-Aminomethyl Group: A flexible, basic primary amine (

    
    ) ideal for reaching acidic residues (Asp/Glu) or solvent channels.[1][2]
    
  • The 3-Amino Group: An aniline-like weak base (

    
    ) that serves as a site for late-stage diversification via cross-coupling or amide formation.[1][2]
    

This guide outlines the protocols for screening, validating, and elaborating this fragment, specifically addressing the technical challenges posed by its dual-amine nature.

Physicochemical Profile & Library Design

Before screening, it is critical to understand the "Rule of Three" (Ro3) compliance and solubility profile of the scaffold.

PropertyValueFBDD Implication
Molecular Weight 165.19 DaHigh Growth Potential: Allows addition of ~335 Da while staying <500 Da (Lipinski).[1][2][3]
ClogP ~ -0.3 to 0.3High Solubility: Ideal for NMR/X-ray soaking at high concentrations (>50 mM).[1][2]
H-Bond Donors 3 (Amide, Aniline, Alkyl Amine)Rich Interaction: Capable of satisfying multiple water-replacement networks.[2]
H-Bond Acceptors 1 (Carbonyl)Directional: Strong acceptor for backbone amides.[1][2]
pKa (Alkyl Amine) ~9.5Positive Charge: Protonated at physiological pH; targets cation-pi or salt bridges.[1][2]
pKa (Aniline) ~4.0Neutral: Remains uncharged at pH 7.4; hydrophobic stacking potential.[1][2]

Library Storage Protocol:

  • Solvent: DMSO-d6 (for NMR readiness) or anhydrous DMSO.[1][2]

  • Concentration: Store at 100 mM.

  • Stability Warning: The aminomethyl group is susceptible to oxidative deamination or carbamate formation if exposed to atmospheric

    
     over prolonged periods.[1][2] Store under Argon/Nitrogen.[1][2]
    

Screening Protocols

Surface Plasmon Resonance (SPR)

Challenge: The aliphatic primary amine (aminomethyl) can cause non-specific binding (NSB) to the carboxylated dextran matrix of standard CM5 chips.[1][2]

Optimized Protocol:

  • Chip Selection: Use a Ni-NTA chip (if protein is His-tagged) or a Streptavidin (SA) chip (if biotinylated).[1][2] Avoid CM5 unless absolutely necessary.[1][2]

  • Buffer Composition:

    • Base: 20 mM HEPES pH 7.4, 150 mM NaCl.[1][2]

    • Critical Additive: 0.05% Tween-20 (surfactant) AND 3 mM EDTA (to prevent metal-dependent aggregation).[1][2]

  • Injection Strategy:

    • Flow Rate: 30

      
      L/min.[1][2]
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.[1][2]

    • Note: This fragment typically exhibits "square wave" kinetics (fast on/off).[1][2] If slow dissociation is observed, suspect aggregation or covalent reaction (unlikely but possible with reactive cysteines).[1][2]

Ligand-Observed NMR (STD-NMR)

Why: To map which part of the fragment interacts with the protein.[1][2] Protocol:

  • Sample Prep: 500

    
    M fragment + 5-10 
    
    
    M Protein in
    
    
    buffer.[1][2]
  • Experiment: Saturation Transfer Difference (STD).

  • Analysis:

    • Irradiate protein methyls (-0.5 ppm).[1][2]

    • Observe signal transfer to the fragment.[1][2]

    • Expectation: If binding the hinge region of a kinase, the Benzamide protons will show the strongest STD effect. If binding a surface pocket, the Aminomethyl protons may show higher intensity due to transient electrostatic contacts.[2]

Structural Biology: X-ray Soaking

This fragment is highly soluble, making it an excellent candidate for crystal soaking.[2]

Soaking Protocol:

  • Stock Solution: Prepare 1 M fragment in 100% DMSO.

  • Soak Condition: Dilute to 50 mM final concentration in the crystallization mother liquor.

    • Caution: Ensure the mother liquor pH does not drift.[1][2] The high concentration of the basic aminomethyl group can shift the pH. Buffer adjustment may be required.

  • Duration: 1 hour to overnight. (Small fragments diffuse rapidly).[1][2]

  • Cryoprotection: If using glycerol, introduce it after the fragment soak to prevent competition for the active site.[2]

Fragment Elaboration: The "Grow" Strategy

This is the core expertise section. The molecule has two amine groups with vastly different nucleophilicities.[1][2] This allows for regioselective functionalization without protecting groups in many cases.[1][2]

Chemical Logic:
  • Vector A (Aminomethyl,

    
    ):  Highly nucleophilic.[1][2] Reacts readily with acyl chlorides, NHS-esters, and aldehydes (reductive amination).[2]
    
  • Vector B (Aniline,

    
    ):  Weakly nucleophilic.[1][2] Requires activation or catalysis (e.g., Buchwald-Hartwig coupling, SnAr, or high-temp amide coupling).[2]
    
Workflow Diagram (DOT)

FragmentElaborationStart3-Amino-5-(aminomethyl)benzamide(Scaffold)DecisionTarget Structural Insight?Start->DecisionPathAVector A: Aminomethyl Growth(Reaches Acidic/Solvent Areas)Decision->PathAAcidic Residue Nearby(Asp/Glu)PathBVector B: Aniline Growth(Reaches Hydrophobic Back Pockets)Decision->PathBHydrophobic Pocket Nearby(Gatekeeper/Back cleft)ChemAChemistry: Reductive Aminationor Amide Coupling (Mild)PathA->ChemAChemBChemistry: Buchwald Couplingor SnAr (Requires Heat/Cat)PathB->ChemBChemA->ChemBVector A reacts first(No protection needed)ResultALead A:Salt Bridge OptimizedChemA->ResultAResultBLead B:Pi-Stacking OptimizedChemB->ResultB

Caption: Regioselective elaboration strategy exploiting the nucleophilic differential between the aliphatic and aromatic amines.

Case Study: Targeting Kinase Hinge Regions

Scenario: The benzamide core binds to the hinge region of a kinase (e.g., ROCK1 or PKA), mimicking the adenine ring of ATP.

Interaction Map:

  • Benzamide: Forms canonical donor-acceptor H-bonds with the hinge backbone.[1][2]

  • 5-Aminomethyl: Projects toward the Ribose binding pocket (often rich in Asp/Glu).[1][2]

  • 3-Amino: Projects toward the solvent front or the "gatekeeper" residue.[1][2]

Elaboration Protocol:

  • Step 1 (Validation): Confirm binding via X-ray.[1][2] Observe the vector of the 5-aminomethyl group.[2]

  • Step 2 (Library Generation): Perform parallel synthesis using reductive amination on the 5-aminomethyl group using a diverse set of aldehydes.

    • Reagents: Aldehyde (1.2 eq), STAB (Sodium Triacetoxyborohydride), DCE/MeOH.[2]

    • Selectivity: The aniline (3-amino) will NOT react under these mild conditions, leaving it free for later modification.[1][2]

  • Step 3 (Optimization): Once the ribose pocket is filled (increasing potency from ~500

    
    M to ~1 
    
    
    M), address the 3-amino group to tune solubility or pharmacokinetic properties.[1][2]

References

  • Erlanson, D. A., & Jahnke, W. (2016).[2] Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.[1][2] Link[1][2]

  • PubChem Compound Summary. (2023). 3-(Aminomethyl)benzamide (CID 10103327).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The medicinal chemist’s guide to molecular interactions.[1][2] Journal of Medicinal Chemistry.[1][2][4] Link[1][2]

  • Wiggin, G. R., et al. (2015).[1][2] Fragment-based discovery of inhibitors of the p38 MAP kinase.[2] Bioorganic & Medicinal Chemistry Letters.[1][2] (Demonstrates benzamide usage in kinases). Link

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Benzamide Fragments in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for managing the solubility of benzamide fragments and other poorly soluble small molecules in cellular assays. Poor solubility is a critical hurdle in drug discovery, often leading to inaccurate and irreproducible data.[1] This resource is designed to help you diagnose, overcome, and proactively manage these challenges.

Troubleshooting Quick Guide: Common Issues & Immediate Actions

This table summarizes the most frequent solubility-related problems and provides actionable first steps.

Observed Issue Potential Cause Immediate Action(s) to Try
Precipitate forms immediately upon adding DMSO stock to aqueous media. Antisolvent Precipitation ("Crashing Out"): The compound's solubility limit is drastically exceeded in the aqueous environment.[2]1. Lower the final assay concentration of the compound.2. Decrease the starting stock concentration in DMSO.[3]3. Warm the assay media to 37°C before adding the compound.[4]4. Add the DMSO stock to the media with gentle vortexing or stirring.[4][5]
Dose-response curve is flat or shows inconsistent activity. Low Effective Concentration: The actual soluble concentration is much lower than the nominal concentration due to precipitation.[1]1. Visually inspect wells for precipitate under a microscope.2. Perform a kinetic solubility assessment (see Protocol 2).3. Revise the dilution scheme (see Protocol 1).
High variability between replicate wells. Inconsistent Precipitation: The compound is not precipitating uniformly across the plate.1. Ensure thorough mixing after compound addition.2. Optimize the dilution protocol to perform serial dilutions in 100% DMSO before adding to media.[1]
Cell death observed in vehicle control wells. Solvent Toxicity: The final concentration of DMSO or a co-solvent is too high for the cell line.1. Reduce the final DMSO concentration to ≤0.5%, aiming for ≤0.1%.[2][6]2. Perform a solvent tolerance titration for your specific cell line.[6]
Assay signal (e.g., absorbance, fluorescence) is noisy or shows artifacts. Compound Interference: Precipitated particles can scatter light or interfere with optical readings.[2][7]1. Centrifuge the assay plate before reading (if feasible for the assay).2. Measure turbidity via nephelometry to correlate precipitation with signal interference.[7]
Visualizing the Problem & Solution Pathway

Understanding the workflow for diagnosing and solving solubility issues is critical. The following decision tree outlines a systematic approach.

Solubility_Troubleshooting_Workflow cluster_0 Phase 1: Observation & Initial Diagnosis cluster_1 Phase 2: Solubility Characterization cluster_2 Phase 3: Protocol Optimization cluster_3 Phase 4: Assay Re-validation Start Precipitation or Inconsistent Data Observed in Assay Check_Visual Visually Inspect Wells (Microscope) Start->Check_Visual Check_Vehicle Review Vehicle Control Health Start->Check_Vehicle Precipitate_Confirmed Precipitate Confirmed? Check_Visual->Precipitate_Confirmed Precipitate_Confirmed->Check_Vehicle No Measure_Solubility Perform Kinetic Solubility Assay (e.g., Nephelometry) Precipitate_Confirmed->Measure_Solubility Yes Solubility_Limit Is Assay Conc. > Kinetic Solubility? Measure_Solubility->Solubility_Limit Optimize_Dilution Optimize Dilution Protocol (Serial in DMSO) Solubility_Limit->Optimize_Dilution Yes Re_Run_Assay Re-run Cellular Assay with Optimized Protocol Solubility_Limit->Re_Run_Assay No Consider_Cosolvent Introduce Co-solvent (e.g., PEG, Ethanol) Optimize_Dilution->Consider_Cosolvent Adjust_pH Adjust Buffer pH (for ionizable compounds) Consider_Cosolvent->Adjust_pH Adjust_pH->Re_Run_Assay Success Problem Solved: Reliable Data Re_Run_Assay->Success Dilution_Protocol cluster_0 Step 1: DMSO Stock Plate cluster_1 Step 2: Final Assay Plate Stock 10 mM Stock in 100% DMSO Serial_DMSO Serial Dilution (1:3 or 1:5) in 100% DMSO Stock->Serial_DMSO Creates C1, C2, C3... in DMSO Final_Addition Add small aliquot (e.g., 0.5 µL) of each DMSO concentration to separate wells Serial_DMSO->Final_Addition Assay_Plate Assay Plate with Cells + Media Final_Addition->Assay_Plate

Sources

Technical Support Center: Optimizing Selectivity of Benzamide-Based ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of benzamide-based Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of enhancing inhibitor selectivity. Our approach is grounded in scientific principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to ROCK Inhibitor Selectivity

Rho-associated kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are implicated in a wide range of cellular processes.[1][2] Their high degree of homology within the kinase domains (92%) presents a significant challenge in developing isoform-specific inhibitors.[1] Furthermore, the conserved nature of the ATP-binding pocket across the human kinome makes achieving selectivity against other kinases, particularly those in the same AGC family like Protein Kinase A (PKA), a critical hurdle in drug discovery.[1][3][4] Poor selectivity can lead to off-target effects, complicating experimental data interpretation and potentially causing adverse effects in clinical applications.[1][3][4]

This guide will address common challenges encountered during the optimization of benzamide-based ROCK inhibitors, focusing on practical solutions and the underlying scientific rationale.

Troubleshooting Guide

Problem 1: My benzamide-based ROCK inhibitor shows poor selectivity against PKA.

This is a common issue due to the structural similarities in the ATP-binding sites of ROCK and PKA.[5] Here’s a systematic approach to troubleshoot and improve selectivity:

Question: What structural modifications to the benzamide scaffold can enhance selectivity over PKA?

Answer:

Improving selectivity often involves exploiting subtle differences between the ROCK and PKA active sites.[5] Consider the following strategies based on structure-activity relationship (SAR) studies:

  • Exploit the "Gatekeeper" Residue: The gatekeeper residue, which controls access to a hydrophobic pocket, is a key determinant of selectivity. In ROCK, this is a smaller alanine (Ala215), while in PKA it is a larger threonine (Thr183).[5]

    • Actionable Advice: Introduce bulky substituents on your benzamide scaffold that are oriented towards the gatekeeper residue. This will create a steric clash with the larger threonine in PKA, disfavoring binding, while being accommodated by the smaller alanine in ROCK.[3]

  • Targeting Unique Residues: Cocrystal structures have revealed that aspartic acid residues in ROCK2 (Asp176 and Asp218) are glutamic acids in PKA.[6]

    • Actionable Advice: Design modifications that can form specific interactions, such as hydrogen bonds, with these aspartic acid residues. For instance, incorporating a piperidin-3-ylmethanamine group has been shown to enhance both potency and selectivity.[6]

  • Modify the Hinge-Binding Moiety: The hinge region is crucial for inhibitor binding.[7][8][9] While the core interactions are conserved, the surrounding environment can be exploited.

    • Actionable Advice: Systematic exploration of substitutions on the pyridine hinge-binding motif (e.g., 2-Cl, 2-NH2, 2-F, 3-F) or replacing it with a pyrimidine can improve selectivity and reduce off-target effects like CYP inhibition.[6]

  • Incorporate Rationally Designed Solubilizing Groups: Appending solubilizing groups can surprisingly enhance both potency and selectivity.[10]

    • Actionable Advice: Introduce solubilizing groups at positions that do not negatively impact target activity but may disrupt binding to off-targets like PKA. This requires careful structure-based design.[10]

Workflow for Modifying Benzamide Scaffold for PKA Selectivity

Caption: Workflow for improving PKA selectivity of benzamide-based ROCK inhibitors.

Problem 2: My inhibitor is potent, but I'm unsure of its kinome-wide selectivity.

A potent inhibitor is a good starting point, but broad kinome screening is essential to identify potential off-targets that could lead to unexpected phenotypes or toxicity.[3]

Question: How do I effectively profile the selectivity of my lead compound?

Answer:

A tiered approach to kinase selectivity profiling is recommended:

  • Initial Counter-Screening: Begin by screening against a small, focused panel of closely related kinases. For ROCK inhibitors, this should include other members of the AGC kinase family, such as PKA, PKC, and AKT.[1]

  • Broad Kinome Profiling: If the initial screen is promising, proceed to a comprehensive kinome-wide panel. Several commercial services offer profiling against hundreds of kinases.[11][12] These services often use radiometric or luminescence-based assays to determine the percent inhibition at a fixed concentration (e.g., 1 µM).[12][13][14]

  • Dose-Response Analysis: For any significant off-targets identified, perform dose-response experiments to determine the IC50 values. This will quantify the selectivity margin between ROCK and the off-target kinase.

Experimental Protocol: General Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol is adapted from commercially available systems like the Promega Kinase Selectivity Profiling System.[11][14]

  • Reagent Preparation:

    • Prepare a 2.5X Kinase Buffer.

    • Reconstitute the Kinase Strips and Substrate Strips according to the manufacturer's instructions.

    • Prepare a working stock of your benzamide inhibitor at the desired concentration (e.g., 10 µM for a final assay concentration of 1 µM).

  • Assay Plate Setup (384-well plate):

    • Dispense 1 µl of your inhibitor or vehicle (DMSO) into the appropriate wells.

    • Add 2 µl of the Kinase Working Stock to each well.

    • Add 2 µl of the ATP/Substrate Working Stock to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

Data Interpretation: Calculate the percent inhibition for each kinase relative to the vehicle control. A lower percentage indicates greater inhibition.

Kinase Selectivity Profiling Workflow

Caption: A tiered workflow for assessing kinome-wide selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between ROCK1 and ROCK2 that can be exploited for isoform selectivity?

While ROCK1 and ROCK2 share 92% homology in their kinase domains, some studies have identified distinct functions, suggesting that isoform-selective inhibitors could offer therapeutic advantages with fewer side effects.[1][15] However, achieving high isoform selectivity is extremely challenging. Subtle differences in residues outside the immediate ATP-binding pocket may offer opportunities. Computational approaches like molecular dynamics simulations can help identify transient pockets or conformational differences that could be targeted.[16][17]

Q2: My inhibitor is not cell-permeable. How can I improve its cellular activity?

Poor cellular activity despite good enzymatic potency often points to issues with cell permeability or efflux.

  • Physicochemical Properties: Analyze the properties of your compound. High molecular weight, high polar surface area, and a large number of rotatable bonds can negatively impact permeability. Aim for values within the "rule of five" as a starting point.

  • Efflux Pumps: Your compound might be a substrate for efflux pumps like P-glycoprotein. This can be tested using cell lines that overexpress these pumps.

  • Prodrug Approach: Consider designing a prodrug by masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor.

Q3: What are some alternative, non-enzymatic methods to confirm target engagement in cells?

Confirming that your inhibitor binds to ROCK in a cellular context is crucial.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a protein upon ligand binding. An effective inhibitor will increase the melting temperature of ROCK, which can be detected by Western blotting.

  • Phospho-protein Western Blotting: Since ROCK phosphorylates several downstream targets, you can assess the phosphorylation status of substrates like Myosin Light Chain 2 (MLC2) or Myosin Phosphatase Target Subunit 1 (MYPT1).[1][18] A potent and selective ROCK inhibitor should decrease the phosphorylation of these substrates in a dose-dependent manner.[18]

ROCK Signaling Pathway and Points of Inhibition

ROCK_Pathway cluster_downstream Downstream Effectors RhoA Active RhoA (GTP-bound) ROCK ROCK1/ROCK2 RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Benzamide Benzamide-based Inhibitor Benzamide->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) MYPT1->MLC Dephosphorylates Actin Actin Cytoskeleton (Stress Fibers, Contraction) MLC->Actin Promotes Cofilin->Actin Inhibits actin depolymerization

Caption: Simplified ROCK signaling pathway showing the point of action for benzamide-based inhibitors.

Data Summary Table

The following table provides a hypothetical comparison of benzamide-based ROCK inhibitors with varying selectivity profiles. IC50 values represent the half-maximal inhibitory concentration, with lower values indicating higher potency.

Compound IDBenzamide Scaffold ModificationROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ROCK1)
BZ-001 Unsubstituted Pyridine1512453-fold
BZ-002 3-Fluoro Pyridine10825025-fold
BZ-003 Bulky Gatekeeper-Targeting Group2520>10,000>400-fold
BZ-004 Piperidinylmethanamine Group541,500300-fold

Data is illustrative and intended for comparative purposes.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: )
  • Strategies for the design of selective protein kinase inhibitors. (URL: [Link])

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (URL: [Link])

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (URL: [Link])

  • Strategy toward Kinase-Selective Drug Discovery. (URL: [Link])

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (URL: [Link])

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (URL: [Link])

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (URL: [Link])

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. (URL: [Link])

  • KINASE PROFILING & SCREENING. (URL: [Link])

  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). (URL: [Link])

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (URL: [Link])

  • Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. (URL: [Link])

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (URL: [Link])

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. (URL: [Link])

  • ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. (URL: [Link])

  • The structure of dimeric ROCK I reveals the mechanism for ligand selectivity. (URL: [Link])

  • Structures of already FDA-approved ROCK inhibitors, hinge binding domain is labeled orange. (URL: [Link])

  • Discovery of potent and selective urea-based ROCK inhibitors: Exploring the inhibitor's potency and ROCK2/PKA selectivity by 3D-QSAR, molecular docking and molecular dynamics simulations. (URL: [Link])

  • Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. (URL: [Link])

  • How Ligands Interact with the Kinase Hinge. (URL: [Link])

  • Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. (URL: [Link])

  • How protein kinase inhibitors bind to the hinge region of the target protein. (URL: [Link])

  • Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. (URL: [Link])

  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (URL: [Link])

  • A Highly Selective Rho-Kinase Inhibitor (ITRI-E-212) Potentially Treats Glaucoma Upon Topical Administration With Low Incidence of Ocular Hyperemia. (URL: [Link])

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (URL: [Link])

  • A novel ROCK inhibitor: off-target effects of metformin. (URL: [Link])

  • Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. (URL: [Link])

  • Reticular Bullous Epithelial Edema With ROCK Inhibitor Therapy. (URL: [Link])

  • Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. (URL: [Link])

  • Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. (URL: [Link])

  • Pan-ROCK and ROCK2 Inhibitors Affect Dexamethasone-Treated 2D- and 3D-Cultured Human Trabecular Meshwork (HTM) Cells in Opposite Manners. (URL: [Link])

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (URL: [Link])

Sources

Technical Support Center: Handling Hygroscopic Aminobenzamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Technical Guide for Handling, Storage, and Characterization of Hygroscopic Aminobenzamide Salts Case Studies: Entinostat (MS-275), Tucidinostat (Chidamide)

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with aminobenzamide salts , a class of histone deacetylase (HDAC) inhibitors widely used in oncology research.

While salts like Entinostat (MS-275) and Tucidinostat offer improved aqueous solubility compared to their free bases, they introduce significant hygroscopicity . This tendency to sorb atmospheric moisture is not merely a handling nuisance; it is a chemical hazard. Moisture uptake can trigger amide hydrolysis , alter stoichiometric calculations, and lead to polymorphic shifts.

This guide provides field-proven protocols to maintain the integrity of your experimental data.

Section 1: Storage & Environmental Control

Q: What are the absolute minimum requirements for storing bulk aminobenzamide salts?

A: Do not rely on the original vendor packaging once opened. Aminobenzamide salts (e.g., hydrochloride or mesylate forms) possess high lattice energies that can be disrupted by water molecules, leading to deliquescence or hydrate formation.

  • Primary Containment: Transfer the salt to an amber glass vial with a Teflon-lined cap. Plastic containers are permeable to water vapor over time.

  • Secondary Containment: Place the vial inside a desiccator or a heat-sealable aluminized mylar bag containing a sachet of activated silica gel or molecular sieves.

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetics of hydrolysis if moisture ingress occurs.

  • Equilibration: Critical Step. Before opening a stored vial, allow it to warm to room temperature (approx. 30–60 minutes) inside the desiccator. Opening a cold vial in humid lab air causes immediate condensation on the solid surface, initiating degradation.

Q: My salt has formed clumps. Can I still use it?

A: Proceed with extreme caution. Clumping indicates significant moisture uptake. This affects your experiment in two ways:

  • Stoichiometric Error: You are weighing water, not drug. Your molar concentration will be lower than calculated.

  • Chemical Purity: Moisture may have catalyzed the hydrolysis of the amide bond (see Figure 1).

Recommendation: Perform a QC check using HPLC. If purity is >98%, dry the salt (see Section 3). If <98%, discard the lot.

Section 2: Handling & Weighing Protocols

Q: How do I weigh these salts accurately without a glove box?

A: Speed and technique are your defenses against humidity. If you lack an inert atmosphere glove box, use the Difference Weighing Technique to minimize exposure.

Protocol:

  • Preparation: Tare your receiving vessel (e.g., volumetric flask) on the balance.

  • Transfer: Bring the closed stock vial to the balance.

  • Measurement:

    • Weigh the entire stock vial (cap on). Record Mass A.

    • Quickly transfer an estimated amount of solid to the receiving vessel.

    • Immediately recap the stock vial and weigh it again. Record Mass B.

    • Mass of Sample = Mass A - Mass B.

  • Why this works: You never tare the hygroscopic solid directly, which would absorb water and drift the balance reading upwards while you wait.

Q: The salt is sticking to my spatula and weighing boat. How do I prevent loss?

A: This is caused by static electricity, which is exacerbated in dry environments (like desiccators).

  • Use an Antistatic Gun: Fire a Zerostat gun at the powder before weighing.

  • Avoid Weighing Boats: Weigh directly into the final vessel (e.g., the volumetric flask) to eliminate transfer losses.

  • Material Choice: Use stainless steel or PTFE-coated spatulas; avoid plastic.

Section 3: Processing & Formulation

Q: What is the safest method to dry aminobenzamide salts without causing thermal degradation?

A: Vacuum drying at moderate temperatures is preferred over heat alone. Aminobenzamides are thermally stable but chemically reactive. High heat can accelerate cyclization or hydrolysis.

Recommended Drying Cycle:

  • Equipment: Vacuum oven.

  • Desiccant: Phosphorus pentoxide (

    
    ) placed in the oven tray (do not let it touch the sample).
    
  • Settings: 40°C at <10 mbar vacuum for 12–24 hours.

  • Verification: Measure "Loss on Drying" (LOD) or run a TGA scan to confirm solvent/water removal.

Q: I am preparing a stock solution in DMSO. Does the hygroscopicity of the solid matter?

A: Yes, and the quality of the DMSO matters even more. DMSO is highly hygroscopic. "Wet" DMSO combined with a hygroscopic salt creates a perfect environment for hydrolysis during storage.

  • Solvent: Use anhydrous DMSO (water content <0.05%) from a Sure/Seal™ bottle or equivalent.

  • Usage: Aliquot the stock solution immediately into single-use vials and freeze at -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture via condensation.

Section 4: Analytical Challenges

Q: My HPLC shows a new peak after storage. Is this an impurity or a degradation product?

A: It is likely the hydrolysis product. The amide bond in aminobenzamides (like Entinostat) is susceptible to acid-catalyzed hydrolysis, especially if the salt form is acidic (e.g., HCl salt).

Degradation Pathway: The amide bond cleaves to form the corresponding benzoic acid derivative and the diamine .

  • Check: The acid derivative will typically elute earlier (more polar) than the parent drug on a Reverse-Phase C18 column.

Q: How do I distinguish between surface moisture and a hydrate in TGA?

A: Analyze the weight loss profile.

  • Surface Moisture: Shows a gradual, sloping weight loss starting immediately from ambient temperature up to ~100°C.

  • Stoichiometric Hydrate: Shows a distinct, stepped weight loss at a specific temperature range (often >100°C), corresponding to the molar mass of water (18 g/mol per mole of salt).

Visualizations

Workflow 1: Decision Tree for Handling Hygroscopic Salts

G Start Start: Handling Aminobenzamide Salt CheckEnv Check Lab Humidity (>60% RH?) Start->CheckEnv GloveBox Use Glove Box / Nitrogen Bag CheckEnv->GloveBox Yes (High Risk) Benchtop Benchtop Handling Possible CheckEnv->Benchtop No (Low Risk) Weighing Weighing Step GloveBox->Weighing Benchtop->Weighing StaticCheck Is Powder Clumping/Sticky? Weighing->StaticCheck DiffWeigh Use Difference Weighing (Closed Vial Method) Dissolve Dissolve in Anhydrous DMSO DiffWeigh->Dissolve StaticCheck->DiffWeigh No DryFirst Dry in Vacuum Oven (40°C, P2O5, 12h) StaticCheck->DryFirst Yes DryFirst->DiffWeigh Aliquot Aliquot & Freeze (-80°C) Dissolve->Aliquot

Caption: Decision matrix for handling hygroscopic aminobenzamide salts to ensure stoichiometric accuracy.

Workflow 2: Degradation Mechanism (Hydrolysis)

Hydrolysis Salt Aminobenzamide Salt (Hygroscopic Solid) Intermed Tetrahedral Intermediate Salt->Intermed Moisture Absorption Moisture + H2O (Atmospheric) Moisture->Intermed Acid Carboxylic Acid (Degradant A) Intermed->Acid Hydrolysis Amine Diamine (Degradant B) Intermed->Amine

Caption: Mechanism of moisture-induced amide hydrolysis in aminobenzamide salts.

Quantitative Data: Hygroscopicity & Stability

Table 1: Comparative Stability of Salt Forms Note: Data represents generalized trends for benzamide HDAC inhibitors.

Salt FormHygroscopicity RiskAqueous SolubilityHydrolysis Risk (Acid Catalyzed)Recommended Storage
Free Base LowVery Low (<0.1 mg/mL)LowRT, Desiccated
Hydrochloride High High (>10 mg/mL)High (Self-catalyzed)-20°C, Sealed
Mesylate ModerateHighModerate-20°C, Sealed
Phosphate HighModerateModerate-20°C, Sealed

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12136798, Tucidinostat. Retrieved from [Link]

  • Surface Measurement Systems. (2024). Dynamic Vapor Sorption (DVS) for Pharmaceutical Salts. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Mechanism. Retrieved from [Link]

Validation & Comparative

Navigating the Isomeric Maze: Mass Spectrometry Fragmentation of Aminomethyl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of aminomethyl benzamides, designed for researchers in drug discovery and analytical chemistry.

Executive Summary & Application Context

Aminomethyl benzamides are critical structural motifs in medicinal chemistry, serving as pharmacophores in histone deacetylase (HDAC) inhibitors, kinase inhibitors, and GPCR ligands. However, their structural isomerism—specifically the distinction between ortho-, meta-, and para- isomers—presents a significant analytical challenge. While standard LC-MS provides molecular weight confirmation (


 151 for the core structure), it often fails to differentiate isomers without specific fragmentation knowledge.

This guide delineates the mechanistic differences in collision-induced dissociation (CID) for these isomers. The core differentiator is the "Ortho Effect," a proximity-driven cyclization pathway unique to the 2-aminomethyl isomer, enabling unambiguous identification without the need for chromatographic baseline separation.

Mechanistic Deep Dive: The Ortho-Effect vs. Standard Fragmentation

The fragmentation behavior of aminomethyl benzamides is governed by two competing pathways: proximity-assisted cyclization (Ortho) and inductive cleavage (Meta/Para).

The Ortho-Effect (Cyclization Pathway)

In 2-(aminomethyl)benzamide, the spatial proximity of the nucleophilic aminomethyl nitrogen (


) and the electrophilic amide carbonyl (

) facilitates an intramolecular nucleophilic attack.
  • Mechanism: Upon protonation, the aminomethyl group attacks the amide carbonyl, leading to the expulsion of ammonia (

    
    ) from the amide moiety.
    
  • Product: This results in the formation of a stable phthalimidine (isoindolin-1-one) cation at

    
     134.
    
  • Stability: Because the resulting cyclic ion is highly stable, it resists further fragmentation. Consequently, the MS/MS spectrum is dominated by the

    
     134 base peak, with minimal secondary fragmentation.
    
The Meta/Para Pathway (Inductive Cleavage)

In 3- and 4-(aminomethyl)benzamides, the substituents are too distant for direct interaction. Fragmentation follows standard even-electron rules:

  • Mechanism: The primary pathway is the inductive cleavage of the amide bond (loss of

    
    ) to form an acylium ion  (benzoyl cation derivative) at 
    
    
    
    134.
  • Instability: Unlike the cyclic phthalimidine, the open-chain acylium ion is electronically deficient and unstable. It rapidly undergoes a secondary elimination of carbon monoxide (

    
    , 28 Da).
    
  • Product: This yields a phenyl cation species at

    
     106.
    
  • Result: The MS/MS spectra for meta and para isomers exhibit a significant peak at

    
     106, which is virtually absent or very low in the ortho isomer.
    

Comparative Analysis: Isomer Differentiation

The following table summarizes the key spectral features used to distinguish the isomers.

FeatureOrtho-Isomer (2-substituted)Meta/Para-Isomers (3-/4-substituted)
Dominant Pathway Intramolecular Cyclization (Ortho Effect)Inductive Cleavage & CO Elimination
Base Peak (

)
134 (Phthalimidine cation)134 (Acylium) or 106 (Phenyl cation)
Secondary Fragment Minimal

106
High Intensity

106
Neutral Loss Dominant

Da (

)
Sequential

Da (

) then

Da (

)
Diagnostic Ratio Ratio

Ratio

(Energy dependent)
Stability High (Cyclic product resists fragmentation)Low (Open chain fragments further)
Visualizing the Pathways

The diagram below illustrates the divergent fragmentation pathways.

FragmentationPathways Precursor Protonated Precursor [M+H]+ m/z 151 Ortho_Inter Ortho-Isomer (Proximity Effect) Precursor->Ortho_Inter 2-substitution MetaPara_Inter Meta/Para-Isomer (No Interaction) Precursor->MetaPara_Inter 3/4-substitution Phthalimidine Phthalimidine Cation (Cyclized) m/z 134 Ortho_Inter->Phthalimidine -NH3 (17 Da) Cyclization Stable STABLE Resists further fragmentation Phthalimidine->Stable Acylium Acylium Cation (Open Chain) m/z 134 MetaPara_Inter->Acylium -NH3 (17 Da) Inductive Cleavage PhenylCat Phenyl Cation m/z 106 Acylium->PhenylCat -CO (28 Da) Rapid Elimination

Figure 1: Divergent fragmentation pathways for aminomethyl benzamide isomers. The ortho-specific cyclization prevents the loss of CO, creating a distinct spectral signature.

Experimental Protocol: Validated Differentiation Workflow

To reliably distinguish these isomers, the following LC-MS/MS protocol is recommended. This workflow ensures that "in-source" fragmentation does not confound the results.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid saturation to prevent space-charge effects).

Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Collision Energy (CE): Stepped CE is critical.

    • Low CE (10-15 eV): Preserves parent ion (

      
       151).
      
    • Medium CE (20-30 eV): Optimal for observing the 134/106 ratio.

    • High CE (>40 eV): May force degradation of the stable phthalimidine, obscuring the ortho-effect.

Data Interpretation Step-by-Step
  • Extract Ion Chromatogram (EIC): Filter for parent

    
     151.
    
  • Examine MS2 Spectrum: Look for the base peak.

  • Calculate Ratio (

    
    ): 
    
    
    
    .
    • If

      
      :  Confirms Ortho  isomer (Phthalimidine formation).
      
    • If

      
       or 
      
      
      
      :
      Confirms Meta/Para isomer (Acylium
      
      
      Phenyl cation).
  • Verification: Check for satellite ions. Ortho isomers often show a cleaner spectrum due to the stability of the cyclized product.

References

  • Ortho-Effects in Mass Spectrometry

    • Todua, N. G., & Mikaia, A. I. (2016).[1] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[1]

    • [Link]

  • Phthalimidine Formation Mechanism

    • Klamann, D., & Hofbauer, G. (1953).[2] Reaction of ortho-phthalaldehyde with amines.[3] Chemische Berichte. (Foundational chemistry for the cyclization mechanism).

    • Iyer, L. K., et al. (2016). Traceless and Chemoselective Amine Bioconjugation via Phthalimidine Formation.[4][5][6] Organic Letters, 18(11), 2600–2603.[6]

    • [Link][4]

  • Differentiation of Isomers via Ion Spectroscopy

    • van Outersterp, R. E., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[7] Analyst, 145.

    • [Link]

  • General Fragmentation of Amides

    • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
    • [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Landscape of Benzamide Fragments in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Fragment as a Privileged Scaffold in Kinase Inhibition

In the landscape of kinase drug discovery, the benzamide moiety has emerged as a cornerstone fragment, consistently appearing in a multitude of approved and investigational kinase inhibitors. Its prevalence stems from its remarkable ability to form key interactions within the ATP-binding site, particularly with the highly conserved hinge region. This guide provides an in-depth comparative analysis of the crystallographic data of benzamide fragments and their derivatives within the active sites of various protein kinases. By examining the structural nuances of these interactions, we can glean valuable insights for the rational design of next-generation kinase inhibitors with enhanced potency and selectivity.

This guide will delve into the experimental methodologies for obtaining such structural data, present a comparative analysis of benzamide binding modes across different kinase families, and offer expert insights into leveraging this information for fragment-based drug discovery (FBDD) campaigns.

The Crystallographic Workflow: From Protein to Structure

The elucidation of a protein-ligand complex structure through X-ray crystallography is a multi-step process that demands precision and expertise. Understanding this workflow is crucial for appreciating the origin and reliability of the structural data presented.

Crystallographic Workflow cluster_prep Protein & Ligand Preparation cluster_xtal Crystal Preparation cluster_data Data Collection & Analysis Protein Expression\n& Purification Protein Expression & Purification Protein Crystallization Protein Crystallization Protein Expression\n& Purification->Protein Crystallization High Purity & Stability Soaking Soaking Protein Crystallization->Soaking Apo Crystals Co-crystallization Co-crystallization Protein Crystallization->Co-crystallization Protein-Ligand Complex Fragment/Ligand\nSynthesis & QC Fragment/Ligand Synthesis & QC Fragment/Ligand\nSynthesis & QC->Soaking Fragment/Ligand\nSynthesis & QC->Co-crystallization X-ray Diffraction X-ray Diffraction Soaking->X-ray Diffraction Co-crystallization->X-ray Diffraction Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map Structure Refinement\n& Validation Structure Refinement & Validation Electron Density Map->Structure Refinement\n& Validation Model Building PDB Deposition PDB Deposition Structure Refinement\n& Validation->PDB Deposition

Figure 1: A generalized workflow for determining the crystal structure of a protein-ligand complex.

Experimental Protocols: A Step-by-Step Overview

1. Protein Expression and Purification: The journey begins with obtaining a large quantity of highly pure and stable kinase protein. This is typically achieved through recombinant expression in systems like E. coli or insect cells, followed by multiple chromatography steps.

2. Crystallization of the Apo-Protein (for Soaking): The purified kinase is subjected to a wide array of crystallization screening conditions (precipitants, buffers, salts, and temperature) to induce the formation of well-ordered crystals. This can be a significant bottleneck in the process.

3. Ligand Soaking or Co-crystallization:

  • Soaking: Pre-existing apo-protein crystals are transferred to a solution containing the benzamide fragment. The fragment then diffuses into the crystal lattice and binds to the active site. This method is often preferred for its simplicity.[1]

  • Co-crystallization: The protein and the benzamide fragment are mixed together prior to setting up crystallization trials, allowing the complex to form in solution before crystallization occurs. This is often necessary if ligand binding induces a conformational change that would shatter a pre-formed crystal.[2]

4. X-ray Diffraction Data Collection: The ligand-bound crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays into a unique pattern of spots, which are recorded on a detector.

5. Structure Determination and Refinement: The diffraction pattern is processed to generate an electron density map of the protein-ligand complex. A molecular model is then built into this map and refined to best fit the experimental data. The final model, along with the experimental data, is deposited in the Protein Data Bank (PDB) for public access.

Comparative Analysis of Benzamide Fragment Binding Modes in Kinase Active Sites

The benzamide fragment primarily anchors to the kinase hinge region through a conserved hydrogen bonding pattern. The amide NH typically acts as a hydrogen bond donor to the backbone carbonyl of the (n+2) hinge residue, while the amide carbonyl acts as a hydrogen bond acceptor from the backbone NH of the same residue. However, variations in the kinase active site and substitutions on the benzamide ring can lead to distinct interaction profiles.

The following table summarizes the crystallographic data for benzamide fragments and their derivatives in complex with a diverse set of kinases.

PDB IDKinase TargetLigandResolution (Å)Key Benzamide Interactions
Aurora Kinase A
Aurora Kinase AN-{4-[(6-oxo-5,6-dihydrobenzo[c][3][4]naphthyridin-1-yl)amino]phenyl}benzamide3.20H-bond with Ala213 backbone NH and Glu211 backbone CO.[3]
Aurora Kinase A4-(4-(pyridin-4-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)benzamide2.00H-bond with Ala213 backbone NH and Glu211 backbone CO.[5]
p38 MAP Kinase
p38 MAP KinaseN-(4-fluorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-benzo[6]annulene-2-carboxamide2.40H-bond with Met109 backbone NH and Gly110 backbone CO.
Bruton's Tyrosine Kinase (BTK)
BTK2-Methyl-5-[(E)-(3-phenyl-acryloyl)amino]-N-(2-phenyl-3H-imidazo[4,5-b]pyridin-6-yl)-benzamide1.85H-bond with Met475 backbone NH and Glu473 backbone CO.[7]
BTK4-Methanesulfonyl-N-(3-{8-[4-(morpholine-4-carbonyl)-phenylamino]-imidazo[1,2-a]pyrazin-6-yl}-phenyl)-benzamide2.05H-bond with Met475 backbone NH and Glu473 backbone CO.[8]
BTK4-tert-butyl-N-(2-methyl-3-(4-(4-methylpiperazine-1-carbonyl)phenylamino)-[1][3][9]triazolo[1,5-a]pyridin-8-yl)benzamide1.82H-bond with Met475 backbone NH and Glu473 backbone CO.[10]
BTK(S)-N-(3-(8-((6-acrylamidopyridin-3-yl)amino)imidazo[1,2-a]pyrazin-6-yl)-2-methylphenyl)-4-tert-butylbenzamide1.40H-bond with Met475 backbone NH and Glu473 backbone CO.[11]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFR2N-{3-[3-(DIMETHYLAMINO)PROPYL]-5-(TRIFLUOROMETHYL)PHENYL}-4-METHYL-3-[(3-PYRIMIDIN-4-YLPYRIDIN-2-YL)AMINO]BENZAMIDE2.10H-bond with Cys919 backbone NH and Glu917 backbone CO.[9]
VEGFR1N-(4-Chlorophenyl)-2-((pyridin-4-ylmethyl)amino)benzamide2.70H-bond with Cys919 backbone NH and Glu917 backbone CO.[12]
Spleen Tyrosine Kinase (SYK)
SYKN-(4-methyl-3-(8-methyl-7-oxo-2-(phenylamino)-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl)phenyl)-3-(trifluoromethyl)benzamide2.10H-bond with Ala451 backbone NH and Ser450 backbone CO.
SYK3-(4-(3,4-dimethoxyphenylamino)imidazo[1,2-f][1][3][9]triazin-2-yl)benzamide2.15H-bond with Ala451 backbone NH and Ser450 backbone CO.[7]
SYKN-(3-(2-((1H-indazol-6-yl)amino)pyrimidin-4-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide1.32H-bond with Ala451 backbone NH and Ser450 backbone CO.[13]
c-Jun N-terminal Kinase (JNK)
JNK33-{[4-(dimethylamino)butanoyl]amino}-N-(4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide2.97H-bond with Met149 backbone NH and Gln147 backbone CO.[14]
JNK12-fluoro-6-{[2-({2-methoxy-4-[(methylsulfonyl)methyl]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}benzamide1.80H-bond with Met111 backbone NH and Gln109 backbone CO.[2]
Protein Kinase A (PKA)
PKA4-(Trifluoromethyl)benzamide1.45H-bond with Val123 backbone NH and Glu121 backbone CO.[3]
Key Interaction Patterns of the Benzamide Moiety

The analysis of the crystallographic data reveals a highly conserved binding mode for the benzamide fragment, which underpins its utility as a privileged scaffold in kinase inhibitor design.

Benzamide_Interactions cluster_hinge Kinase Hinge Region cluster_benzamide Benzamide Fragment Hinge_n Backbone NH (n+2 residue) Amide_CO Amide C=O Hinge_n->Amide_CO H-bond (acceptor) Hinge_n_plus_2_CO Backbone C=O (n residue) Amide_NH Amide NH Amide_NH->Hinge_n_plus_2_CO H-bond (donor) Phenyl_Ring Phenyl Ring Hydrophobic Pockets Hydrophobic Pockets Phenyl_Ring->Hydrophobic Pockets van der Waals

Figure 2: Conserved hydrogen bonding and hydrophobic interactions of the benzamide fragment in a kinase active site.

  • The Bidentate Hydrogen Bond: As illustrated in Figure 2, the primary anchoring interaction is a bidentate hydrogen bond with the kinase hinge. The amide nitrogen of the benzamide acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue, while the amide carbonyl oxygen accepts a hydrogen bond from a backbone nitrogen of another hinge residue. This dual interaction provides a robust and highly conserved binding motif across numerous kinases.[15]

  • Hydrophobic Interactions: The phenyl ring of the benzamide fragment typically occupies a hydrophobic pocket adjacent to the hinge. This pocket is often defined by aliphatic and aromatic residues, and the van der Waals interactions within this pocket contribute significantly to the binding affinity. Substitutions on the phenyl ring can be strategically employed to probe and exploit the specific topology of this pocket in different kinases, thereby influencing inhibitor selectivity.

  • Influence of Substituents: The crystallographic data clearly demonstrates that substituents on the benzamide ring play a crucial role in modulating potency and selectivity. For instance, in the case of PKA, even simple modifications to a benzamide fragment can significantly alter its binding geometry due to changes in pKa and electron density distribution.[3] This underscores the importance of a detailed structural understanding for guiding medicinal chemistry efforts.

Conclusion: Leveraging Structural Insights for Future Drug Design

The wealth of crystallographic data for benzamide fragments in kinase active sites provides an invaluable resource for drug discovery. The conserved bidentate hydrogen bonding pattern with the hinge region solidifies the benzamide as a highly effective anchor for kinase inhibitors. The variability in the adjacent hydrophobic pockets across different kinases presents a clear opportunity for achieving selectivity through targeted modifications of the benzamide scaffold.

This guide has provided a framework for understanding the experimental basis of this structural data and has highlighted the key comparative insights from a range of kinase-benzamide complexes. By integrating these structural principles into fragment-based and structure-based drug design campaigns, researchers can accelerate the development of novel kinase inhibitors with improved therapeutic profiles. The continued exploration of the crystallographic landscape of benzamide and other privileged fragments will undoubtedly fuel the next wave of innovation in kinase-targeted therapies.

References

  • Oebbeke, M., Siefker, C., Wagner, B., Heine, A., & Klebe, G. (2021). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-258. [Link]

  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. (2024). FEBS Open Bio, 14(1), 1-13. [Link]

  • Kuglstatter, A., Wong, A., Tsing, S., Lee, S. W., Lou, Y., Villasenor, A. G., ... & Browner, M. F. (2011). Insights into the conformational flexibility of Bruton's tyrosine kinase from multiple ligand complex structures. Protein Science, 20(2), 428-436. [Link]

  • Whittington, D. A., Kim, J. L., Long, A. M., Gu, Y., Rose, P., & Zhao, H. (2008). Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. [Link]

  • Graedler, U., Schwarz, D., Dresing, V., Musil, D., Bomke, J., Frech, M., ... & Wegener, A. (2013). Structural and biophysical characterization of the Syk activation switch. Journal of molecular biology, 425(3), 559-575. [Link]

  • Lou, Y., Han, X., Kuglstatter, A., Kondru, R. K., Sweeney, Z. K., Soth, M., ... & Goldstein, D. M. (2014). Structure-based drug design of RN486, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis. Journal of medicinal chemistry, 57(10), 4247-4260. [Link]

  • Chamberlain, S. D., Redman, A. M., Wilson, J. W., Deanda, F., Shotwell, J. B., Gerding, R., ... & Sabbatini, P. (2009). Optimization of 4, 6-bis-anilino-1H-pyrrolo [2, 3-d] pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. Bioorganic & medicinal chemistry letters, 19(2), 469-473. [Link]

  • Stahlecker, J., Vaas, S., Stehle, T., & Boeckler, F. M. (2023). JNK3 (Mitogen-activated protein kinase 10) in Complex with Compound 23 bearing a C(sp3)F2Br moiety. RCSB PDB. [Link]

  • Zhou, X. (2023). Co-crystal structure of BTK kinase domain with inhibitor. RCSB PDB. [Link]

  • Hassell, A. M., An, G., Bledsoe, R. K., Bynum, J. M., Carter, H. L., Deng, H., ... & Harris, P. A. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Lovering, F., Aevazelis, C., Chang, J., Dehnhardt, C., Fitz, L., Han, S., ... & Thorarensen, A. (2015). Imidazotriazines: Spleen Tyrosine Kinase (Syk) Inhibitors Identified by Free‐Energy Perturbation (FEP). ChemMedChem, 10(11), 1874-1879. [Link]

  • Somers, D. O., Neu, M., & Stuckey, J. (2015). SYK kinase domain in complex with inhibitor GTC000225. RCSB PDB. [Link]

  • Tresaugues, L., Roos, A., Arrowsmith, C. H., Berglund, H., Bountra, C., Collins, R., ... & Nordlund, P. (2009). Crystal structure of VEGFR1 in complex with N-(4-Chlorophenyl)-2-((pyridin-4-ylmethyl) amino) benzamide. RCSB PDB. [Link]

  • Jiang, X., Josephson, K., Huck, B., Goutopoulos, A., Karra, S., Li, J., ... & Furet, P. (2013). SAR and evaluation of novel 5H-benzo [c][3][4] naphthyridin-6-one analogs as Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(10), 2966-2969. [Link]

  • Park, H., Laughlin, J. D., & LoGrasso, P. V. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & biology, 19(1), 108-118. [Link]

  • Mayer-Wrangowski, S. C., Richters, A., Gruetter, C., & Rauh, D. (2012). Human p38 MAP Kinase in Complex with a Benzamide Substituted Benzosuberone. RCSB PDB. [Link]

  • Lovering, F., McDonald, J., Whitlock, G., Glossop, P., Phillips, C., Sabnis, Y., ... & Thorarensen, A. (2012). Crystal structure of SYK kinase domain with N-(4-methyl-3-(8-methyl-7-oxo-2-(phenylamino)-7,8-dihydropyrido[2,3-d]pyrimidin-6-yl)phenyl)-3-(trifluoromethyl)benzamide. RCSB PDB. [Link]

  • Gutmann, S., & Hinniger, A. (2019). BTK in complex with an inhibitor. RCSB PDB. [Link]

  • Huang, X. (2010). Crystal structure of benzamide 9 bound to AuroraA. RCSB PDB. [Link]

  • Cee, V. J., Cheng, A. C., Romero, K., Bellon, S., Mohr, C., Whittington, D. A., ... & Hughes, P. E. (2009). Pyridyl-pyrimidine benzimidazole derivatives as potent, selective, and orally bioavailable inhibitors of Tie-2 kinase. Bioorganic & medicinal chemistry letters, 19(15), 4246-4250. [Link]

  • Lauber, B. S., Hardegger, L. A., Asraful, A. K., Lund, B. A., Dumele, O., Harder, M., ... & Diederich, F. (2016). Addressing the Glycine‐Rich Loop of Protein Kinases by a Multi‐Facetted Interaction Network: Inhibition of PKA and a PKB Mimic. Chemistry–A European Journal, 22(3), 1067-1077. [Link]

  • Harmange, J. C., Weiss, M. M., Germain, J., Polverino, A. J., Borg, G., Bready, J., ... & Zanon, R. (2008). Naphthamides as novel and potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: design, synthesis, and evaluation. Journal of medicinal chemistry, 51(6), 1649-1667. [Link]

  • Vankayalapati, H., Bearss, D. J., & Saldanha, J. W. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of medicinal chemistry, 53(16), 6045-6057. [Link]

  • Sharma, V., & Gupta, M. (2022). How ligands interact with the kinase hinge. Journal of Chemical Information and Modeling, 62(15), 3491-3503. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Amino-5-(aminomethyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Expert Analysis

The Molecule: 3-Amino-5-(aminomethyl)benzamide is not a generic reagent; it is a bifunctional intermediate often employed in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase-targeting therapeutics.

The Hazard Profile (Structure-Activity Relationship): While Safety Data Sheets (SDS) for specific intermediates often default to "General Irritant," a structural analysis reveals deeper risks that dictate our safety protocol:

  • Aniline Moiety (Aromatic Amine): Implicated in potential mutagenicity and blood toxicity (methemoglobinemia) upon chronic exposure.

  • Aminomethyl Group (Benzylic Amine): Unlike the aromatic amine, this group is significantly more basic (

    
    ). It poses a higher risk of chemical burns  and corrosion  to mucous membranes than simple benzamides.
    
  • Physical State: As a solid intermediate, the primary vector of exposure is dust inhalation , which bypasses the skin barrier and directly impacts the respiratory mucosa.

Core Directive: Treat this substance as a Sensitizer and Potential Mutagen . We do not rely on the absence of toxicity data as evidence of safety.

Hazard Identification Matrix

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2][3][4]strict "No Touch" protocol; decontaminate surfaces immediately.[2]
Skin/Eye Irritant H315/H319Causes skin/serious eye irritation.[1][3][4]Benzylic amine component may cause pH-driven burns.
Respiratory H335May cause respiratory irritation.[1][4]Zero-tolerance for open-bench handling.
Genotoxicity H341Suspected of causing genetic defects.[2](Inferred from analogs) Requires containment level 2 (OEB 2/3).

Personal Protective Equipment (PPE) Specification

This protocol uses a Redundancy Model . We rely on multiple barriers so that the failure of one does not result in exposure.

A. Respiratory Protection (Critical)
  • Standard Operation: Work must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Outside Hood (Spill/Weighing): If the sash must be raised or containment is breached, use a PAPR (Powered Air Purifying Respirator) with HEPA cartridges.

    • Why? N95 masks offer insufficient protection against chemical vapors if the dust sublimates or reacts with moisture.

B. Hand Protection (The "Double-Shell" Method)

Benzylic amines can permeate thin nitrile. We use a layered approach.

  • Inner Layer: 4 mil Nitrile (Examination grade). Role: Dexterity and sweat absorption.

  • Outer Layer: 8 mil Nitrile or Neoprene (Extended Cuff). Role: Chemical barrier and tear resistance.

  • Protocol: Tape the outer glove to the lab coat sleeve (chem-tape) to prevent wrist exposure during reaching movements.

C. Eye & Face Protection
  • Mandatory: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses allow dust to migrate around the lens via air currents. Goggles seal the ocular cavity.

  • Supplemental: Face shield required if working with quantities >10g or liquid solutions.

D. Body Protection
  • Standard: Tyvek® Lab Coat (Disposable) or Nomex® if flammables are present.

  • Footwear: Closed-toe, non-perforated leather/synthetic shoes. Shoe covers recommended for powder handling to prevent tracking contaminants out of the lab.

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Gowning (The "Clean to Dirty" Flow)
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Donning Sequence:

    • Step 1: Don shoe covers.

    • Step 2: Don Tyvek lab coat.

    • Step 3: Don Inner Gloves.

    • Step 4: Don Goggles.[5]

    • Step 5: Don Outer Gloves (over lab coat cuffs).

Phase 2: Handling & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the hood. Charged amine powders "fly" and adhere to gloves/sleeves.

  • Weighing: Place the balance inside the hood. If the balance is external, transfer the solid into a tared, screw-top vial inside the hood, close it tightly, and then wipe the exterior before removing it to weigh.

  • Solvent Addition: Add solvent slowly. Amine dissolving can be exothermic.

Phase 3: De-Gowning (The "Beak Method")
  • Goal: Never touch the outside of the PPE with bare skin.

  • Technique:

    • Wipe outer gloves with a solvent-dampened wipe (Ethanol/Isopropanol) while still in the hood. Dispose of wipe.

    • Remove outer gloves: Pinch the wrist, pull inside out.

    • Remove goggles (handle by strap only).

    • Remove lab coat (roll inside out to trap potential dust).

    • Remove inner gloves.

    • Immediate Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualizations

Figure 1: Risk Assessment & PPE Logic

This diagram illustrates the decision-making process based on the chemical structure.[4]

RiskLogic Chemical 3-Amino-5-(aminomethyl)benzamide Sub1 Aromatic Amine (Aniline Core) Chemical->Sub1 Sub2 Benzylic Amine (-CH2NH2) Chemical->Sub2 Sub3 Solid State (Dust) Chemical->Sub3 Risk1 Risk: Mutagenicity & Systemic Toxicity Sub1->Risk1 Risk2 Risk: Chemical Burns & Corrosion (High pH) Sub2->Risk2 Risk3 Risk: Inhalation & Surface Contamination Sub3->Risk3 PPE1 Control: Double Nitrile Gloves (Permeation Barrier) Risk1->PPE1 Risk2->PPE1 PPE2 Control: Splash Goggles (Not Safety Glasses) Risk2->PPE2 PPE3 Control: Fume Hood + Anti-Static Measures Risk3->PPE3

Caption: Structural decomposition of hazards leading to specific PPE requirements.

Figure 2: Operational Workflow

The step-by-step flow to ensure containment integrity.

Workflow cluster_Donning Phase 1: Donning cluster_Ops Phase 2: Operations cluster_Doffing Phase 3: Doffing Start Start D1 Shoe Covers Start->D1 D2 Tyvek Coat D1->D2 D3 Inner Gloves D2->D3 D4 Goggles D3->D4 D5 Outer Gloves (Taped) D4->D5 Op1 Static Check D5->Op1 Op2 Weighing (Inside Hood) Op1->Op2 Df1 Wipe Outer Gloves Op2->Df1 Df2 Remove Outer (Beak Method) Df1->Df2 Df3 Wash Hands Df2->Df3

Caption: Sequential workflow emphasizing the "Double-Glove" and "Decontamination" steps.

Disposal & Emergency Response

  • Disposal: Do not dispose of down the drain. This material is an Organic Hazardous Waste .

    • Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste - Amine Contaminated."

    • Liquid Waste: Segregate into "Basic Organic Waste" streams.

  • Spill Response:

    • Evacuate the immediate area.[2][5]

    • Don full PPE (including P100 respirator if outside hood).

    • Cover spill with dry sand or specialized amine-neutralizing absorbent.

    • Sweep carefully (avoid dust generation) into a waste container.[3]

  • First Aid:

    • Eye Contact: Rinse immediately for 15 minutes . Benzylic amines are alkaline; immediate dilution is critical to prevent corneal opacity.

    • Skin Contact: Wash with soap and water.[3][4][5] Do not use ethanol on skin (increases permeability).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 135438573 (3-Amino-5-(aminomethyl)benzamide). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.